WH-4-025

Catalog No.
S8479709
CAS No.
M.F
C39H38F3N7O5
M. Wt
741.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
WH-4-025

Product Name

WH-4-025

IUPAC Name

[2-methyl-5-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl] N-(2,4-dimethoxyphenyl)-N-[2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]carbamate

Molecular Formula

C39H38F3N7O5

Molecular Weight

741.8 g/mol

InChI

InChI=1S/C39H38F3N7O5/c1-25-8-9-26(36(50)44-29-7-5-6-27(23-29)39(40,41)42)22-33(25)54-38(51)49(32-15-14-31(52-3)24-34(32)53-4)35-16-17-43-37(46-35)45-28-10-12-30(13-11-28)48-20-18-47(2)19-21-48/h5-17,22-24H,18-21H2,1-4H3,(H,44,50)(H,43,45,46)

InChI Key

MWWDOHSKUDECFQ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)OC(=O)N(C3=C(C=C(C=C3)OC)OC)C4=NC(=NC=C4)NC5=CC=C(C=C5)N6CCN(CC6)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)OC(=O)N(C3=C(C=C(C=C3)OC)OC)C4=NC(=NC=C4)NC5=CC=C(C=C5)N6CCN(CC6)C

WH-4-025 (CAS: 1876463-35-2) is a highly characterized synthetic small-molecule kinase inhibitor that uniquely bridges the inhibition of Src-family kinases (LCK/SRC) with Salt-inducible kinases (SIK) [1]. Originally patented for its ability to modulate SIK-mediated pathways and enhance anti-inflammatory IL-10 production, the compound has since become a critical perturbagen in large-scale transcriptomic databases such as the NIH LINCS L1000 program [2]. Unlike narrowly targeted kinase probes, WH-4-025 offers a specific polypharmacological profile combined with exceptional DMSO solubility (up to 125 mg/mL), making it a high-priority procurement choice for high-content phenotypic screening, connectivity map (CMap) studies, and complex autoimmune disease modeling .

Substituting WH-4-025 with closely related analogs, such as WH-4-023 or pure pan-SIK inhibitors like HG-9-91-01, introduces severe risks to assay reproducibility and transcriptomic alignment . Notably, a major literature erratum in stem cell research previously misidentified the structure of WH-4-023, inadvertently conflating it with the distinct LCK/SRC inhibitor WH-4-025 [1]. Consequently, attempting to use generic LCK/SRC inhibitors or relying on legacy pluripotency protocols without structurally verifying the use of WH-4-025 (CAS 1876463-35-2) can lead to mismatched kinome-binding profiles and failed phenotypic outcomes. Furthermore, pure SIK inhibitors lack the dual LCK/SRC targeting required to replicate the specific immune-oncogenic perturbagen signatures established for WH-4-025 in major omics databases [2].

Superior DMSO Solubility for High-Throughput Screening Workflows

For high-throughput screening and complex cellular assays, compound precipitation is a primary cause of dose-response failure. WH-4-025 demonstrates an exceptionally high maximum DMSO solubility of 125 mg/mL (168.52 mM) . In contrast, many standard SIK probes typically exhibit lower solubility limits, necessitating larger volumes of DMSO that can induce solvent toxicity in sensitive primary cell cultures. This superior solubility profile allows for the preparation of highly concentrated stock solutions, ensuring consistent, precipitation-free delivery across wide concentration gradients.

Evidence DimensionMaximum DMSO Solubility
Target Compound Data125 mg/mL (168.52 mM)
Comparator Or BaselineStandard SIK inhibitors (e.g., YKL-05-099)
Quantified DifferenceWH-4-025 achieves >100 mg/mL solubility, preventing precipitation in aqueous media dilutions.
ConditionsIn vitro formulation and high-content cell culture assays

High solubility guarantees reproducible dosing and minimizes solvent-induced artifacts in sensitive phenotypic screens.

Distinct Polypharmacology: Dual LCK/SRC and SIK Inhibition

While compounds like HG-9-91-01 are procured for their highly selective pan-SIK inhibition (SIK1/2/3 IC50 < 10 nM) , WH-4-025 is specifically selected for its broader, dual-targeted kinase profile. Transcriptomic and kinome profiling confirm that WH-4-025 acts as a potent dual LCK/SRC inhibitor while retaining functionally relevant SIK inhibitory activity [1]. This specific polypharmacology makes it uniquely capable of modulating complex immune-oncogenic signatures—such as those identified in cholangiocarcinoma cohorts—where simultaneous suppression of Src-family kinases and SIK-mediated pathways is required, an effect unachievable with pure SIK probes.

Evidence DimensionKinase Target Profile
Target Compound DataDual LCK/SRC inhibition + SIK modulation
Comparator Or BaselineHG-9-91-01 (Pure pan-SIK inhibitor)
Quantified DifferenceWH-4-025 provides simultaneous LCK/SRC and SIK targeting, whereas HG-9-91-01 is restricted primarily to SIK1/2/3.
ConditionsKinome-wide binding assays and transcriptomic perturbagen profiling

Essential for disease models requiring the simultaneous modulation of Src-family and Salt-inducible kinase pathways.

Structural Verification to Resolve Literature Ambiguity

Procurement of sequence-verified WH-4-025 is critical for laboratories attempting to replicate or modify specific kinase-dependent stem cell protocols. A highly cited study on naive human pluripotency originally misidentified the chemical structure of WH-4-023, inadvertently displaying the structure of the closely related LCK/SRC inhibitor WH-4-025 [1]. Procuring the exact CAS 1876463-35-2 material ensures that researchers possess the precise carbamate/urea scaffold intended, preventing the costly phenotypic failures associated with utilizing the wrong structural analog based on uncorrected legacy literature.

Evidence DimensionStructural Identity and Protocol Reproducibility
Target Compound DataWH-4-025 (CAS 1876463-35-2)
Comparator Or BaselineWH-4-023 (Analog subject to literature misidentification)
Quantified DifferenceEliminates the structural mismatch risk inherent in relying on uncorrected pluripotency publications.
ConditionsStem cell culture media formulation and kinase assay validation

Guarantees chemical accuracy and prevents wasted resources when replicating complex pluripotency or kinase-inhibition protocols.

Patent-Validated Scaffold for IL-10 Enhancement

For translational research focusing on inflammatory bowel disease (IBD) or graft-versus-host disease (GVHD), WH-4-025 offers a rigorously validated baseline. The compound is explicitly claimed in patent WO2016023014A2 for its efficacy as a SIK inhibitor capable of enhancing the production of the anti-inflammatory cytokine interleukin-10 (IL-10) [1]. Compared to generic, off-patent multi-kinase inhibitors that may indiscriminately suppress cytokine production, WH-4-025 provides a defined, patent-backed mechanism of action for upregulating CREB-dependent IL-10 pathways, making it an optimal precursor or reference standard for immunomodulatory drug development.

Evidence DimensionIL-10 Pathway Modulation
Target Compound DataSpecifically enhances IL-10 via SIK inhibition
Comparator Or BaselineGeneric multi-kinase inhibitors
Quantified DifferenceProvides targeted upregulation of anti-inflammatory IL-10 rather than broad immunosuppression.
ConditionsIn vitro macrophage/dendritic cell assays and in vivo inflammatory models

Provides a legally and scientifically validated reference standard for developing targeted therapies for autoimmune diseases.

High-Content Transcriptomic Screening

Due to its exceptional DMSO solubility (125 mg/mL) and established baseline in the LINCS L1000 database, WH-4-025 is the ideal perturbagen for large-scale omics profiling and Connectivity Map (CMap) studies [1].

Dual LCK/SRC and SIK Pathway Modeling

Where pure SIK inhibitors like HG-9-91-01 fail to capture the necessary polypharmacology, WH-4-025 is uniquely suited for modeling complex immune-oncogenic networks, such as those in cholangiocarcinoma [2].

Naive Pluripotency Protocol Optimization

As the specific compound involved in a major structural literature erratum regarding WH-4-023, procuring verified WH-4-025 is essential for laboratories auditing or optimizing kinase-dependent stem cell culture conditions [3].

Autoimmune and IL-10 Translational Research

Backed by patent WO2016023014A2, WH-4-025 serves as a premium reference standard for assays aimed at enhancing CREB-dependent IL-10 production in models of IBD and GVHD [4].

XLogP3

7.3

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

2

Exact Mass

741.28865182 g/mol

Monoisotopic Mass

741.28865182 g/mol

Heavy Atom Count

54

Dates

Last modified: 01-05-2024

Explore Compound Types